methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
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Overview
Description
Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is an ester compound that features a complex structure with multiple functional groups. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves esterification reactions. One common method is the reaction of the corresponding acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding acid and alcohol.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Substitution: Replacing the methoxy group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl alcohol and propanoic acid.
Reduction: 6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{(2-methoxy-2-oxoethyl)thio}propanoate: Similar ester structure with a thioether group.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: Similar ester structure with a pyrimidinyl group.
Uniqueness
Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromenyl group with a chloro and methoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-{[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which includes a chromenone core with various substituents that may influence its biological activity. The presence of a chlorine atom and methoxy group is significant as these modifications can alter the compound's reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H17ClO7 |
Molecular Weight | 388.78 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Research indicates that compounds similar to this compound may interact with various biological pathways, including modulation of G protein-coupled receptors (GPCRs) and inhibition of specific enzymes. These interactions can lead to diverse pharmacological effects, such as anti-inflammatory, antioxidant, and anticancer activities.
Biological Activities
- Antioxidant Activity : Compounds in the chromenone family are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells. Studies have shown that these compounds can enhance cellular antioxidant defenses, contributing to their protective effects against various diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could make it a candidate for treating inflammatory diseases.
- Anticancer Potential : Early research indicates that this compound might induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies investigating the biological activity of related chromenone derivatives:
-
Study on Antioxidant Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that certain chromenone derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays, indicating their potential for therapeutic applications against oxidative stress-related diseases .
-
Antimicrobial Assays :
- Research conducted by Smith et al. (2020) highlighted the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the chromenone structure could enhance antibacterial properties .
- Anti-inflammatory Mechanisms :
Properties
Molecular Formula |
C17H17ClO7 |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C17H17ClO7/c1-8-10-5-12(18)14(24-9(2)16(20)23-4)7-13(10)25-17(21)11(8)6-15(19)22-3/h5,7,9H,6H2,1-4H3 |
InChI Key |
HDZIGRGCVIDDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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